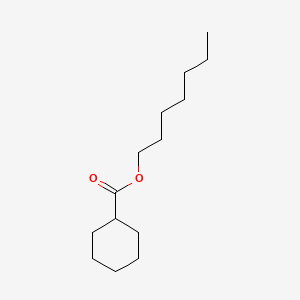

Heptyl cyclohexanecarboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92319-47-6 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

heptyl cyclohexanecarboxylate |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-9-12-16-14(15)13-10-7-6-8-11-13/h13H,2-12H2,1H3 |

InChI Key |

NUUQQOTYKFJRDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)C1CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Heptyl Cyclohexanecarboxylate and Its Derivatives

Esterification Reactions: Catalytic and Non-Catalytic Approaches

The most direct and widely practiced method for synthesizing heptyl cyclohexanecarboxylate (B1212342) is the esterification reaction between cyclohexanecarboxylic acid and heptanol (B41253). This transformation can be achieved through various catalytic and, less commonly, non-catalytic pathways. The reaction is an equilibrium process, and strategies to drive it towards the product side, such as the removal of the water byproduct, are crucial for achieving high yields. researchgate.netmasterorganicchemistry.com

Non-catalytic esterification is possible but generally requires high temperatures (often above 523 K) and pressures, making it less practical and energy-efficient for typical laboratory or industrial applications. researchgate.net Therefore, catalysis is almost universally employed to accelerate the reaction under milder conditions.

Acid-Catalyzed Esterification Mechanisms

The Fischer-Speier esterification is the quintessential acid-catalyzed method for producing esters like heptyl cyclohexanecarboxylate. masterorganicchemistry.com This reaction involves heating the parent carboxylic acid (cyclohexanecarboxylic acid) and alcohol (heptanol) in the presence of a strong acid catalyst.

The mechanism proceeds through several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the cyclohexanecarboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: The alcohol (heptanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The choice of catalyst and reaction conditions can influence the reaction rate and final yield. For instance, in related esterifications, catalyst loading is typically around 1–5 mol%, with the reaction being conducted at reflux temperature in a solvent like toluene (B28343) that allows for the azeotropic removal of water to drive the equilibrium forward.

Table 1: Comparison of Acid Catalysts for Esterification

| Catalyst | Typical Loading (mol%) | Reaction Conditions | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | 1-5 | Reflux, often with azeotropic water removal | Low cost, high activity | Strong dehydrating agent, can cause side reactions/charring |

| p-Toluenesulfonic Acid (p-TsOH) | 1-5 | Reflux, often with azeotropic water removal | Solid, easier to handle than H₂SO₄, less charring | Higher cost than sulfuric acid |

| Heteropolyacids (HPAs) | Varies by support (e.g., 25 wt%) | 65-120°C | High thermal stability, reusable, environmentally benign | Higher initial cost, may have lower activity than mineral acids researchgate.net |

Enzymatic Synthesis and Biocatalytic Pathways

Biocatalysis offers an environmentally friendly alternative to traditional chemical catalysis for ester synthesis. Lipases (EC 3.1.1.3) are the most common enzymes used for this purpose due to their stability in organic solvents and broad substrate specificity. google.com The enzymatic synthesis of this compound proceeds under mild conditions, which minimizes byproduct formation and energy consumption.

The mechanism involves the formation of an acyl-enzyme intermediate. The lipase's active site (typically a serine residue) attacks the carboxylic acid, which is then transferred to the alcohol. These reactions are often reversible, and similar to acid catalysis, water removal can enhance the ester yield. In some biocatalytic approaches for related cyclohexanecarboxylate esters, yields of 78% have been achieved within 48 hours, with the significant advantage of enzyme recyclability for over 10 cycles. Various commercial lipases are available and can be employed for such transformations. google.com

Novel Synthetic Routes and Precursor Utilization

Beyond direct esterification, researchers have explored alternative pathways to construct cyclohexanecarboxylate esters. A notable one-pot process involves the synthesis of cyclohexyl cyclohexanecarboxylate from cyclohexanol (B46403) and carbon monoxide (CO), catalyzed by a palladium-phosphine system. researchgate.netfinechem-mirea.ru In this combined process, an acid co-catalyst like p-toluenesulfonic acid first facilitates the dehydration of cyclohexanol to cyclohexene (B86901). finechem-mirea.ru Subsequently, the palladium complex catalyzes the alkoxycarbonylation of the newly formed cyclohexene with another molecule of cyclohexanol to yield the target ester. finechem-mirea.ru While this specific example produces cyclohexyl cyclohexanecarboxylate, the methodology could be adapted to use heptanol, providing a novel route from different precursors. Under optimized conditions (110°C, 2.1 MPa CO pressure), this method can achieve yields as high as 64.8% in 5 hours. finechem-mirea.ru

Another potential route involves the hydrogenation of the corresponding aromatic ester, heptyl benzoate. The catalytic hydrogenation of a benzenecarboxylic acid or its ester to the corresponding cyclohexanecarboxylic acid or ester is a known industrial process. google.comgoogle.com This typically requires a catalyst effective for the reduction of an aromatic ring, such as rhodium or ruthenium, under hydrogen pressure. google.com

Asymmetric Synthesis and Stereochemical Control of Cyclohexanecarboxylate Esters

Achieving stereochemical control is crucial when synthesizing substituted cyclohexanecarboxylate derivatives, which may possess multiple chiral centers. The cis and trans configurations of substituents on the cyclohexane (B81311) ring can significantly impact the molecule's physical and biological properties. ontosight.ai

Asymmetric synthesis aims to produce a single stereoisomer selectively. Key strategies include:

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) is used to create the product with high enantiomeric excess (ee). For instance, asymmetric hydrogenation of substituted cyclohexene precursors using chiral catalysts like Rhodium-DIOP complexes can yield trans-2-aminocyclohexanecarboxylic esters with over 90% ee.

Enantioselective Reactions: Methods like the enantioselective addition of alkynyl esters to aldehydes, promoted by a chiral zinc-based catalyst, have been developed to produce enantioenriched hydroxyalkynol esters of cyclohexanecarboxylic acid with up to 95% ee. thieme-connect.com

Diastereoselective Cyclization: Intramolecular reactions can be controlled to favor the formation of one diastereomer over another. The cyclization of substituted ethyl 7-bromo-2-methylheptanoates has been shown to be highly selective, providing a method for the stereodivergent preparation of diastereomeric 1,3-dimethylcyclohexanecarboxylates. researchgate.net

Table 2: Selected Asymmetric Synthesis Methods for Cyclohexanecarboxylate Derivatives

| Method | Substrate Type | Catalyst/Reagent | Stereoselectivity Achieved | Reference |

| Asymmetric Hydrogenation | tert-Butyl-substituted cyclohexene precursors | Rhodium-DIOP complexes | >90% enantiomeric excess (ee) | |

| Asymmetric 1,4-Addition | β-keto esters and nitroalkenes | Bifunctional Co₂-Schiff base complex | >30:1 diastereomeric ratio (dr), up to 98% ee | nih.gov |

| Asymmetric Alkynyl Ester Addition | Aldehydes and alkynyl cyclohexanecarboxylates | Cyclopropyl amino alcohol-based Zinc catalyst | Up to 95% enantiomeric excess (ee) | thieme-connect.com |

| Intramolecular Alkylation | Substituted 7-bromo-2-methylheptanoates | Lithium diisopropylamide (LDA) | High diastereoselectivity | researchgate.net |

Scale-Up Considerations for Research and Development

Transitioning the synthesis of this compound from a laboratory bench to a larger research and development or pilot scale introduces several challenges that must be addressed to ensure efficiency, safety, and reproducibility.

Key considerations include:

Reaction Kinetics and Thermodynamics: Understanding the reaction rate, equilibrium limitations, and heat of reaction is critical. For exothermic esterification reactions, efficient heat management is necessary to prevent temperature runaways and byproduct formation.

Mass and Heat Transfer: In larger reactors, mixing becomes more critical to ensure homogeneity and efficient heat dissipation. The transition from batch to continuous flow reactors can offer superior control over these parameters. acs.org

Catalyst Selection and Removal: On a larger scale, the cost and ease of removal of the catalyst become significant factors. Heterogeneous catalysts or immobilized enzymes are often preferred as they can be easily filtered and potentially reused, simplifying purification. researchgate.net

Downstream Processing: The purification method must be scalable. While laboratory-scale reactions might use column chromatography, larger scales necessitate more practical methods like distillation, liquid-liquid extraction, and crystallization.

Process Automation: The use of automated laboratory systems can accelerate the optimization of reaction conditions (e.g., catalyst loading, temperature, reaction time) and aid in planning for scale-up by providing robust datasets. uni-muenchen.deresearchgate.net

Solvent and Reagent Management: The choice of solvent and the management of byproducts (like water in esterification) are crucial. Pervaporation, a membrane-based separation process, can be coupled with the reactor to continuously remove water, thereby increasing conversion and intensifying the process. researchgate.net

Studies on scaling up similar esterification reactions have demonstrated the potential of microwave-assisted flow processes, which can significantly reduce reaction times and increase throughput compared to conventional batch heating. scirp.org

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Cyclohexanecarboxylate (B1212342) Ester Formation and Transformation

The synthesis of heptyl cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with heptanol (B41253). This reaction is generally catalyzed by an acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reverse reaction, hydrolysis, can occur under either acidic or basic conditions.

The esterification of cyclohexanecarboxylic acid proceeds through a tetrahedral intermediate. Computational modeling, such as Density Functional Theory (DFT) calculations, can provide insights into the transition states of this process. The geometry and energy of the transition state are influenced by steric and electronic factors. For instance, the presence of bulky substituents on either the cyclohexane (B81311) ring or the alcohol can increase the energy of the transition state, thereby slowing the reaction rate. The conformation of the cyclohexyl group (axial vs. equatorial) can also affect reactivity, with the equatorial conformer generally being more stable and leading to a lower energy transition state. rsc.org

The hydrolysis of cyclohexanecarboxylate esters can be catalyzed by either acid or base. rsc.org Acid-catalyzed hydrolysis proceeds via a mechanism that is the microscopic reverse of acid-catalyzed esterification, involving the formation of a tetrahedral intermediate. uci.edu In alkaline hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to yield the carboxylate anion and the alcohol. rsc.org

Kinetic studies of the hydrolysis of related methyl cyclohexanecarboxylates have shown that the rate is influenced by the conformation of the ester group. rsc.org Equatorial methoxycarbonyl groups have been found to react more rapidly than their axial counterparts in acid-catalyzed hydrolysis. rsc.org This difference in reactivity is attributed to steric effects of the cyclohexane ring hydrogens. rsc.org

| Ester | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Methyl cyclohexanecarboxylate | Acid-catalyzed in 1:1 dioxan-water | Varies with temperature | Determined | rsc.org |

| Methyl cis-4-t-butylcyclohexanecarboxylate | Acid-catalyzed in 1:1 dioxan-water | Reacts faster than trans isomer | Determined | rsc.org |

| Methyl trans-4-t-butylcyclohexanecarboxylate | Acid-catalyzed in 1:1 dioxan-water | Reacts slower than cis isomer | Determined | rsc.org |

Reaction Rate Studies and Kinetic Modeling

The rate of formation of this compound is dependent on several factors, including the concentrations of the reactants, temperature, pressure, and the presence of a catalyst.

Rate = k[Cyclohexanecarboxylic Acid][Heptanol]

Where 'k' is the rate constant. The value of 'k' can be determined experimentally by monitoring the concentration of reactants or products over time.

Temperature: As with most chemical reactions, the rate of esterification increases with temperature. acs.orgresearchgate.net An Arrhenius plot can be used to determine the activation energy of the reaction. unive.it However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol. finechem-mirea.ru

Pressure: The effect of pressure on the esterification of cyclohexanecarboxylic acid is generally less significant than temperature, particularly for liquid-phase reactions. However, in processes involving gaseous reactants, such as carbon monoxide in hydroesterification, pressure plays a crucial role. unive.it

Catalysis: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used to accelerate the rate of esterification. finechem-mirea.ru Lewis acids, like zirconium complexes, have also been shown to be effective catalysts for the esterification of related compounds. acs.orgnih.gov The choice of catalyst can influence both the reaction rate and the selectivity towards the desired ester. finechem-mirea.ru For instance, palladium-phosphine complexes are used in the hydroesterification of cyclohexene (B86901) to produce cyclohexanecarboxylates. unive.it

Table 2: Factors Influencing Reaction Rates

| Factor | Effect on Esterification Rate | Notes |

| Temperature | Increases rate | May lead to side reactions at high temperatures. researchgate.netfinechem-mirea.ru |

| Pressure | Significant in gas-phase reactions | Important for processes like hydroesterification. unive.it |

| Catalyst | Increases rate | Acid catalysts (e.g., H₂SO₄, p-TsOH) and metal complexes (e.g., Pd, Zr) are effective. unive.itfinechem-mirea.runih.gov |

Radical Reactions and Hydrogen Atom Abstraction Studies

While the primary reactions involving this compound are ionic, the molecule can participate in radical reactions under specific conditions. Hydrogen atom abstraction (HAT) is a fundamental process in radical chemistry where a free radical removes a hydrogen atom from a substrate. wikipedia.orgresearchgate.net The cyclohexane ring of this compound contains secondary and tertiary C-H bonds that can be susceptible to abstraction by reactive radicals.

The generation of radical intermediates from alkanes can be initiated photochemically or through the use of radical initiators. researchgate.netlibretexts.org Once formed, the cyclohexyl radical can undergo various reactions, including addition to unsaturated systems or oxidation. rsc.orgacs.org Studies on related cyclohexyl systems have shown that radical-mediated reactions can be used for C-H functionalization. rsc.org For instance, the photoredox-catalyzed reaction of cyclohexane can lead to the formation of cyclohexanecarboxylate esters. rsc.org

The study of heptyl radicals has shown that they can undergo isomerization and decomposition reactions, particularly at high temperatures. nist.gov These processes are relevant in combustion chemistry and can lead to a variety of smaller unsaturated products. nist.gov While specific studies on the radical reactions of this compound are not detailed in the provided search results, the principles of radical chemistry suggest that both the heptyl chain and the cyclohexyl ring could be sites for radical attack. wikipedia.orgnist.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

The first step in a computational investigation is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation, of the molecule. For Heptyl Cyclohexanecarboxylate (B1212342), this would involve determining the preferred orientation of the heptyl group relative to the cyclohexanecarboxylate ring, as well as the conformation of the cyclohexane (B81311) ring itself (e.g., chair, boat, or twist-boat).

Once the optimized geometry is obtained, a variety of electronic structure properties can be calculated. These calculations provide a detailed picture of how electrons are distributed within the molecule.

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability. | The HOMO would likely be localized on the oxygen atoms of the ester group, while the LUMO would be centered on the carbonyl carbon. A larger HOMO-LUMO gap would suggest higher stability. |

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For Heptyl Cyclohexanecarboxylate, these predictions would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the positions of characteristic peaks in the IR spectrum, such as the C=O stretching frequency of the ester group and the C-H stretching frequencies of the alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, aiding in the assignment of peaks in experimental NMR spectra.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics provides a static picture of the most stable molecular structure, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the dynamic nature of the molecule.

For this compound, MD simulations would be instrumental in exploring its conformational landscape. The flexibility of the heptyl chain and the potential for ring flipping in the cyclohexane moiety mean that the molecule can adopt a multitude of conformations. MD simulations can reveal the relative populations of these conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules.

Mechanistic Pathways Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states and calculate activation energies, providing a detailed understanding of how a reaction proceeds.

For this compound, computational methods could be used to elucidate the mechanisms of reactions such as:

Hydrolysis: The acid- or base-catalyzed hydrolysis of the ester to form cyclohexanecarboxylic acid and heptanol (B41253).

Transesterification: The reaction with another alcohol to exchange the heptyl group.

These studies would involve identifying the structures of intermediates and transition states along the reaction coordinate and calculating the associated energy changes.

Structure-Activity Relationship (SAR) Modeling for Chemical Reactivity

Structure-Activity Relationship (SAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or chemical reactivity. While often used in drug discovery, SAR can also be applied to understand the chemical reactivity of a series of related compounds.

For a series of alkyl cyclohexanecarboxylates, including the heptyl ester, a QSAR (Quantitative Structure-Activity Relationship) model could be developed to predict a specific type of reactivity, for instance, the rate of hydrolysis. Descriptors used in such a model could include:

Table 2: Potential Descriptors for a SAR Model of Alkyl Cyclohexanecarboxylate Reactivity

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | Partial charge on the carbonyl carbon, HOMO/LUMO energies. | Relates to the susceptibility of the ester to nucleophilic attack. |

| Steric | Molecular volume, surface area, length of the alkyl chain. | Relates to the accessibility of the reaction center. |

| Hydrophobic | LogP (partition coefficient). | Influences the solubility and transport of the molecule to the reaction site, particularly in biphasic systems. |

By building a statistically validated QSAR model, it would be possible to predict the reactivity of other, untested alkyl cyclohexanecarboxylates.

Biochemical and Environmental Transformation Pathways

Microbial Metabolism and Biodegradation of Cyclohexanecarboxylate (B1212342) Esters

The biodegradation of heptyl cyclohexanecarboxylate is anticipated to be initiated by the cleavage of the ester bond, followed by the degradation of the resulting heptanol (B41253) and cyclohexanecarboxylic acid. The metabolism of long-chain n-alkylcyclohexanes has been studied, providing insights into the likely fate of the cyclohexanecarboxylate moiety.

The initial step in the microbial degradation of this compound is the enzymatic hydrolysis of the ester linkage by esterases, such as lipases and carboxylesterases. This reaction yields heptan-1-ol and cyclohexanecarboxylic acid.

This compound + H₂O → Heptan-1-ol + Cyclohexanecarboxylic Acid

Following hydrolysis, the two products are metabolized through separate pathways. Heptan-1-ol, a long-chain alcohol, is expected to be oxidized to heptanoic acid and subsequently undergo β-oxidation.

The degradation of the cyclohexanecarboxylic acid component has been more extensively studied. In many bacteria, the pathway involves the activation of cyclohexanecarboxylic acid to its coenzyme A (CoA) thioester, cyclohexanecarboxyl-CoA. This is then followed by a series of reactions analogous to β-oxidation. For instance, in the degradation of long-chain n-alkylcyclohexanes by Alcanivorax sp., cyclohexanecarboxylic acid is formed as an intermediate, which is then further transformed into benzoic acid via 1-cyclohexene-1-carboxylic acid.

The metabolism of cyclohexanecarboxylic acid can proceed through various enzymatic steps, as outlined in studies of different microorganisms. These pathways ultimately lead to ring cleavage and the formation of intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

Several microorganisms have been identified that are capable of degrading cyclohexanecarboxylic acid and related compounds, suggesting their potential role in the biotransformation of this compound. Bacteria from the genus Alcanivorax are known to degrade long-chain n-alkylcyclohexanes, making them likely candidates for initiating the degradation of this compound.

Other bacteria capable of metabolizing cyclohexanecarboxylic acid include species of Pseudomonas and Rhodopseudomonas. For example, Pseudomonas frederiksbergensis has shown the ability to degrade long-chain alkanes, indicating a capacity to handle the heptyl chain of the ester. Studies on Syntrophus aciditrophicus have also detailed the metabolism of cyclohexane (B81311) carboxylate.

| Microorganism | Substrate(s) | Metabolic Pathway/Significance |

|---|---|---|

| Alcanivorax sp. | Long-chain n-alkylcyclohexanes | Metabolizes the alkyl chain via β-oxidation, forming cyclohexanecarboxylic acid as an intermediate. |

| Pseudomonas frederiksbergensis | Long-chain alkanes (C10 to C22) | Capable of degrading long alkyl chains, relevant for the heptyl portion of the ester. |

| Syntrophus aciditrophicus | Cyclohexane carboxylate | Metabolizes alicyclic acids in syntrophic association with other microorganisms. |

| Rhodopseudomonas palustris | Cyclohexane carboxylate | Metabolizes cyclohexane carboxylate, with pathways leading to ring cleavage. |

Abiotic Degradation Processes in Environmental Matrices

In addition to microbial action, abiotic processes can contribute to the transformation of this compound in the environment.

The primary abiotic degradation process for this compound in aqueous environments is hydrolysis. The rate of hydrolysis for esters is dependent on pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases.

The alkaline hydrolysis of esters typically proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism. The stability of cyclohexanecarboxylate esters is influenced by the structure of the alcohol moiety. While specific data for the heptyl ester is limited, studies on methyl and ethyl cyclohexanecarboxylates indicate that the rate of hydrolysis is sensitive to solvent conditions and the conformation of the ester group. It is expected that this compound will undergo slow hydrolysis under neutral environmental pH conditions, with the rate increasing in more acidic or alkaline waters.

Environmental Fate Modeling and Prediction

Modeling is a crucial tool for predicting the environmental distribution and persistence of chemicals like this compound, for which extensive experimental data may not be available.

The persistence of this compound in the environment is determined by the combined rates of its biotic and abiotic degradation. Its relatively long alkyl chain and stable cycloalkane ring suggest that it may exhibit moderate persistence.

The mobility of an organic compound in soil and water is largely governed by its tendency to adsorb to soil organic matter and sediment, a property quantified by the soil adsorption coefficient (Koc). Compounds with high Koc values are less mobile and tend to remain in the soil or sediment, while those with low Koc values are more likely to leach into groundwater or be transported in surface water.

For this compound, a high Koc value can be predicted due to its nonpolar nature and low water solubility, which are characteristic of long-chain esters. This suggests that the compound will have a strong affinity for organic matter in soil and sediment, limiting its mobility. This behavior is similar to that of other long-chain esters, such as certain phthalates, which show significant sorption to soil. The strong adsorption to soil particles implies that leaching into groundwater is likely to be a minor transport pathway.

| Parameter | Predicted Behavior | Governing Factors |

|---|---|---|

| Persistence | Moderate | Rates of microbial degradation and chemical hydrolysis. |

| Mobility in Soil | Low | High predicted soil adsorption coefficient (Koc) due to lipophilicity. |

| Primary Transport Pathway | Association with soil and sediment particles | Strong adsorption to organic matter. |

| Leaching Potential | Low | High Koc value limits movement through the soil profile. |

Bioaccumulation Potential in Ecological Systems

The bioaccumulation potential of a chemical substance refers to its ability to be absorbed by an organism from its environment and accumulate in its tissues at a concentration higher than that in the surrounding medium. This process is a critical consideration in environmental risk assessment, as it can lead to the transfer and magnification of chemicals through the food web. For this compound, its potential for bioaccumulation is primarily evaluated through its physicochemical properties, most notably its octanol-water partition coefficient (log Kow).

The octanol-water partition coefficient is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats, oils, and lipids. A higher log Kow value generally indicates a greater potential for a substance to bioaccumulate in the fatty tissues of organisms. The experimentally determined log Kow for this compound is a key piece of data in assessing its environmental fate.

Table 1: Physicochemical Properties of this compound Relevant to Bioaccumulation

| Property | Value | Source |

| Log Kow (Octanol-Water Partition Coefficient) | 5.62 | Cheméo chemeo.com |

For substances with high hydrophobicity, such as this compound, non-linear relationships may provide a more accurate prediction of the BCF. These models account for factors such as reduced membrane permeability and metabolic transformation that can limit bioaccumulation at very high log Kow values.

Based on its log Kow of 5.62, this compound is expected to have a significant potential for bioaccumulation in aquatic organisms. Chemicals with a log Kow greater than 3 are generally considered to have a potential to bioaccumulate.

To provide a quantitative estimate, various regression equations can be used. For instance, a commonly cited linear regression for estimating BCF from log Kow is:

log BCF = 0.85 * log Kow - 0.70

Using this equation, the estimated log BCF for this compound would be approximately:

log BCF = (0.85 * 5.62) - 0.70 = 4.777 - 0.70 = 4.077

This corresponds to a BCF value of approximately 11,940 L/kg. It is important to note that this is a theoretical estimation and actual BCF values can be influenced by various factors including species, temperature, and metabolic capacity of the organism.

Data from analogous substances, such as other alkyl cyclohexanecarboxylates, can also provide insights into the potential for bioaccumulation. For example, studies on the environmental fate of other cyclohexanecarboxylic acid esters indicate that these compounds can persist in the environment and have the potential to accumulate in biota. While specific BCF values for these analogues may vary depending on the length of the alkyl chain, the general trend supports the bioaccumulative potential of this class of compounds.

Advanced Analytical Methodologies in Heptyl Cyclohexanecarboxylate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of Heptyl cyclohexanecarboxylate (B1212342) from complex mixtures. Its effectiveness lies in the differential partitioning of the analyte between a mobile phase and a stationary phase. Due to its volatility and thermal stability, gas chromatography is particularly well-suited for its analysis.

Gas Chromatography with Advanced Detectors

Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds like Heptyl cyclohexanecarboxylate. The separation is achieved as the compound, carried by an inert gas (mobile phase), interacts with a stationary phase coated on the inside of a long, thin capillary column.

Advanced detectors coupled with GC provide the sensitivity and selectivity required for comprehensive analysis. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons and a linear response over a wide concentration range. However, for positive identification, a Mass Spectrometer (MS) is the detector of choice. sums.ac.ir GC-MS combines the separation power of GC with the identification capabilities of MS, providing mass spectra of the eluted compounds. nih.gov

The mass spectrum of this compound obtained via electron ionization (EI) shows a characteristic fragmentation pattern. While the molecular ion peak (M⁺) at m/z 226 may be of low intensity, key fragment ions allow for its structural confirmation. nist.gov Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements. whitman.edu For this compound, significant fragments include ions at m/z 129, resulting from the loss of the heptyl group, and m/z 83, corresponding to the cyclohexyl moiety. The base peak is often observed at m/z 111. nist.gov

Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | Non-polar or mid-polar capillary column (e.g., 5% Phenyl Methyl Siloxane) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial temp. 60 °C, ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Liquid Chromatography Coupled with Mass Spectrometry

While GC-MS is highly effective, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) serves as a powerful alternative, particularly for the analysis of potential non-volatile or thermally labile metabolites of this compound. springernature.com In LC-MS, separation occurs based on the compound's interaction with a liquid mobile phase and a solid stationary phase, typically in a packed column.

For a relatively non-polar compound like the parent ester, reversed-phase chromatography using a C18 or C8 column would be appropriate. The interface between the LC and the MS is critical. Atmospheric Pressure Chemical Ionization (APCI) is often suitable for moderately polar to non-polar compounds that are not easily ionized by Electrospray Ionization (ESI). ESI would be the preferred method for analyzing more polar, ionized metabolites, such as the hydrolyzed carboxylic acid. nih.gov

Table 2: Illustrative LC-MS Parameters for Analysis

| Parameter | Value/Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Source | APCI (for parent ester) or ESI (for polar metabolites) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Detection Mode | Positive or Negative Ion Mode |

Mass Spectrometry Techniques for Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for the structural analysis of this compound, offering high sensitivity and specificity. nih.gov

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its measured mass. miamioh.edu For this compound, HRMS can distinguish its formula (C₁₄H₂₆O₂) from other potential compounds with the same nominal mass. This capability is crucial for confirming the identity of the compound in complex samples without relying solely on chromatographic retention time. epa.gov

Table 3: High-Resolution Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₂₆O₂ nist.govepa.gov |

| Average Mass | 226.36 g/mol epa.gov |

| Monoisotopic Mass (Calculated) | 226.19328 g/mol epa.gov |

| Typical Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry for Metabolite Profiling

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to structurally characterize compounds and identify metabolites. thermofisher.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.gov This process provides a fragmentation fingerprint that is highly specific to the molecule's structure.

For metabolite profiling, MS/MS is used to identify biotransformation products of this compound. A common metabolic pathway for esters is hydrolysis to the corresponding carboxylic acid and alcohol. nih.gov Subsequent metabolism of cyclohexanecarboxylic acid can involve hydroxylation and β-oxidation. researchgate.netdntb.gov.ua

Using MS/MS, one can screen for these potential metabolites. For instance, a precursor ion scan can search for all ions that produce a common fragment ion characteristic of the cyclohexanecarboxylate moiety. Alternatively, a neutral loss scan can identify compounds that lose a specific neutral fragment, such as the heptyl group or water (following hydroxylation). researchgate.net

Table 4: Hypothetical Metabolites of this compound for MS/MS Analysis

| Potential Metabolite | Biotransformation | Monoisotopic Mass (g/mol) | Expected MS/MS Signature |

|---|---|---|---|

| Cyclohexanecarboxylic acid | Ester Hydrolysis | 128.08373 | Precursor to fragments of the cyclohexyl ring |

| Heptan-1-ol | Ester Hydrolysis | 116.12012 | Precursor to fragments showing loss of water |

| Hydroxy-heptyl cyclohexanecarboxylate | Hydroxylation (+O) | 242.18819 | Precursor ion at m/z 243 [M+H]⁺, neutral loss of H₂O |

| 4-Hydroxycyclohexanecarboxylic acid | Hydrolysis & Ring Hydroxylation | 144.07864 | Precursor ion at m/z 145 [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization in Complex Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural determination of organic molecules. princeton.edu It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule. While MS techniques can provide elemental composition and fragmentation data, NMR provides the definitive connectivity of the atoms, confirming the exact isomeric structure.

For this compound, ¹H NMR spectroscopy would reveal distinct signals for the protons on the heptyl chain and the cyclohexane (B81311) ring. The protons on the carbon adjacent to the oxygen (–O–CH₂–) would appear as a triplet around 4.0 ppm. The protons of the terminal methyl group (–CH₃) would be a triplet near 0.9 ppm. The numerous protons on the cyclohexane ring would produce complex, overlapping multiplets in the 1.2-2.4 ppm region. netlify.app

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester group would be the most downfield signal, typically around 175 ppm. The carbon attached to the ester oxygen (–O–CH₂–) would resonate around 65 ppm, while the carbons of the alkyl chain and the cyclohexane ring would appear in the upfield region of 14-45 ppm. oregonstate.eduopenstax.org Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish proton-proton and proton-carbon correlations, respectively, which is essential for assigning all signals, especially in complex mixtures.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ester C=O | - | ~176 |

| Cyclohexane CH-C=O | ~2.3 | ~43 |

| Cyclohexane CH₂ | 1.2 - 1.9 | ~25-29 |

| Ester O-CH₂ | ~4.0 (triplet) | ~64 |

| Heptyl CH₂ (adjacent to O-CH₂) | ~1.6 | ~29 |

| Heptyl (CH₂)₄ | ~1.3 | ~22-32 |

| Heptyl CH₃ | ~0.9 (triplet) | ~14 |

Note: Predicted values are based on standard chemical shift tables and data from similar compounds like methyl cyclohexanecarboxylate. chemicalbook.comchemicalbook.com

Spectroscopic Methods for Reaction Monitoring and Kinetics Studies

The synthesis of this compound, typically via Fischer esterification of cyclohexanecarboxylic acid and heptanol (B41253), can be effectively monitored in real-time using various spectroscopic techniques. These methods provide critical data on reaction progression, endpoint determination, and kinetics by tracking the concentration changes of reactants, intermediates, and products.

Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful tool for monitoring the esterification process. mt.comrsc.org The reaction can be followed by observing changes in the mid-infrared region of the spectrum, where functional groups have characteristic absorption bands. mdpi.comquora.com

Key spectral changes during the synthesis of this compound include:

Disappearance of Reactant Bands: A decrease in the intensity of the broad O-H stretching band of the carboxylic acid (cyclohexanecarboxylic acid), typically found around 2500-3300 cm⁻¹, and the O-H band of the alcohol (heptanol) around 3200-3600 cm⁻¹.

Appearance of Product Bands: The formation of the ester is marked by the appearance and increase in intensity of two key bands:

A strong C=O stretching band for the ester carbonyl group, expected in the 1730-1750 cm⁻¹ region. quora.com This is distinct from the C=O stretch of the starting carboxylic acid, which appears at a lower wavenumber (1700-1725 cm⁻¹). quora.com

A C-O stretching band, typically in the 1100-1300 cm⁻¹ region.

By creating a calibration curve that correlates the absorbance of a specific peak (e.g., the ester C=O peak) with concentration, the reaction progress can be quantified. mdpi.com This real-time data is invaluable for determining reaction kinetics and identifying the optimal reaction endpoint. youtube.com

Interactive Data Table: Key FTIR Wavenumbers for Monitoring Esterification

| Functional Group | Compound Type | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

| O-H Stretch (broad) | Carboxylic Acid | 2500-3300 | Disappears |

| C=O Stretch | Carboxylic Acid | 1700-1725 | Disappears |

| O-H Stretch | Alcohol | 3200-3600 | Disappears |

| C=O Stretch | Ester | 1730-1750 | Appears and Increases |

| C-O Stretch | Ester | 1100-1300 | Appears and Increases |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another highly effective method for monitoring esterification reactions and studying their kinetics. morressier.comnih.gov Both ¹H and ¹³C NMR can provide quantitative data on the conversion of reactants to products.

¹H NMR: The progress of the reaction can be monitored by observing the chemical shifts of protons close to the reaction site. For the esterification of cyclohexanecarboxylic acid with heptanol, one would typically monitor the signal of the methylene (B1212753) protons adjacent to the hydroxyl group in heptanol (a triplet around 3.6 ppm). Upon esterification, these protons become deshielded and shift downfield to approximately 4.0-4.2 ppm. By integrating the signals corresponding to the alcohol and the ester, their relative concentrations can be determined over time.

¹³C NMR: The carbonyl carbon signal is particularly sensitive to its chemical environment. The carbonyl carbon of cyclohexanecarboxylic acid would have a distinct chemical shift (e.g., ~180 ppm) compared to the carbonyl carbon of the resulting this compound ester (~175 ppm). The disappearance of the former and the appearance of the latter provide a clear indication of reaction progress.

Kinetic studies using NMR involve acquiring spectra at regular intervals throughout the reaction. uni-mainz.de The data obtained can be used to determine reaction order, rate constants, and activation energy, as has been demonstrated in kinetic studies of the esterification of cyclohexanecarboxylic acid with other alcohols. tandfonline.comtandfonline.com

Interactive Data Table: Hypothetical NMR Chemical Shift Changes

| Atom Type | Reactant (Heptanol) | Product (this compound) | Observation During Reaction |

| ¹H NMR | |||

| -CH₂-OH Protons | ~3.6 ppm | ~4.1 ppm | Signal shifts downfield |

| ¹³C NMR | |||

| -CH₂-OH Carbon | ~63 ppm | ~65 ppm | Signal shifts downfield |

| ¹³C NMR | Reactant (Cyclohexanecarboxylic Acid) | Product (this compound) | |

| Carbonyl Carbon (C=O) | ~180 ppm | ~175 ppm | Signal shifts upfield |

Sample Preparation and Extraction Methodologies for Diverse Matrices

The analysis of this compound in various environmental and biological samples requires effective sample preparation to isolate the compound from interfering matrix components. rsc.org As a non-polar ester, the choice of extraction methodology depends heavily on the nature of the sample matrix.

Aqueous Matrices (e.g., Water Samples)

For extracting non-polar compounds like this compound from polar matrices such as water, Solid-Phase Extraction (SPE) is a highly effective and commonly used technique. chromatographyonline.comwaters.com

Principle: The method relies on partitioning the analyte between a liquid sample phase and a solid sorbent. For a non-polar analyte, a non-polar (reversed-phase) sorbent such as C18, C8, or cyclohexyl-bonded silica (B1680970) is used. chromatographyonline.comyoutube.com

Procedure:

Conditioning: The sorbent is first activated with a water-miscible organic solvent (e.g., methanol), followed by equilibration with water or a buffer. waters.com

Sample Loading: The aqueous sample is passed through the SPE cartridge. The non-polar this compound is retained on the sorbent via hydrophobic interactions, while polar matrix components pass through. chromatographyonline.com

Washing: The cartridge is washed with a weak solvent (e.g., water or a water/methanol mixture) to remove any remaining polar interferences.

Elution: The target analyte is eluted from the sorbent using a small volume of a non-polar organic solvent (e.g., hexane, ethyl acetate (B1210297), or dichloromethane). chromatographyonline.com This resulting solution is concentrated and ready for chromatographic analysis (e.g., GC-MS).

Solid Matrices (e.g., Soil, Sediment)

Extracting esters from solid matrices involves separating the analyte from a complex solid phase.

Pressurized Liquid Extraction (PLE): This technique uses organic solvents at elevated temperatures and pressures to achieve rapid and efficient extraction. For a compound like this compound, a non-polar or moderately polar solvent system like acetone/dichloromethane could be effective. nih.gov The resulting extract often requires a clean-up step, for instance, using a silica gel column to remove polar interferences. nih.gov

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the extraction solvent, accelerating the extraction process. Acetonitrile has been successfully used for extracting similar phthalate (B1215562) esters from soil samples. researchgate.net This method is often faster and requires less solvent than traditional techniques like Soxhlet extraction.

Biological Matrices (e.g., Tissues, Plasma)

Biological samples are complex and often rich in lipids and proteins, which can interfere with analysis.

Liquid-Liquid Extraction (LLE): LLE is a fundamental technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically an aqueous and an organic phase. wikipedia.org For biological samples, the tissue may first be homogenized. The analyte is then partitioned into a suitable organic solvent.

QuEChERS-based Methods: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach, initially developed for pesticide analysis, is highly adaptable for other analytes in complex matrices. nih.gov It involves an initial extraction with a solvent like acetonitrile, followed by a salting-out step to induce phase separation. A subsequent dispersive SPE (d-SPE) step is used for clean-up, where sorbents are added to the extract to remove specific interferences like lipids and pigments. researchgate.net

Interactive Data Table: Summary of Extraction Methodologies

| Matrix Type | Technique | Principle | Typical Solvents/Sorbents | Key Advantages |

| Aqueous | Solid-Phase Extraction (SPE) | Partitioning between liquid and solid phases | Sorbent: C18, C8; Eluent: Hexane, Ethyl Acetate | High selectivity, low solvent usage, easily automated |

| Solid | Pressurized Liquid Extraction (PLE) | Solvent extraction at high T & P | Acetone, Dichloromethane, Hexane | Fast, efficient, reduced solvent consumption |

| Solid | Microwave-Assisted Extraction (MAE) | Microwave heating to accelerate extraction | Acetonitrile, Ethyl Acetate | Very fast, low solvent usage |

| Biological | Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Hexane, Dichloromethane, Ethyl Acetate | Simple, widely applicable |

| Biological | QuEChERS with d-SPE | Acetonitrile extraction followed by clean-up | Acetonitrile; d-SPE: C18, PSA (for polar interferences) | Fast, high throughput, effective for complex matrices |

Applications in Advanced Chemical Synthesis and Materials Science Research

Heptyl Cyclohexanecarboxylate (B1212342) as a Synthon in Organic Chemistry

In the field of organic synthesis, Heptyl cyclohexanecarboxylate serves as a versatile synthon, which is a molecular fragment used to build more complex molecules. The synthesis of this compound itself is typically achieved through the Fischer esterification of cyclohexanecarboxylic acid with heptanol (B41253), often in the presence of an acid catalyst. youtube.comorganic-chemistry.orgyoutube.commasterorganicchemistry.com This reaction is a classic example of nucleophilic acyl substitution.

The reactivity of the ester functional group in this compound allows for its participation in a variety of chemical transformations. For instance, it can undergo saponification, which is the base-catalyzed hydrolysis of the ester back to cyclohexanecarboxylic acid and heptanol. It can also be converted into other esters through transesterification. Furthermore, the carbonyl group can be reduced to an alcohol, and the alpha-carbon can potentially be functionalized. These reactions make this compound a useful intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and other specialty chemicals. nih.gov

Integration into Polymer Science and Material Design Research

Research into the applications of cyclohexanecarboxylic acid esters has revealed their utility as plasticizers for various polymers, most notably for polyvinyl chloride (PVC). google.comskku.eduresearchgate.netepo.orggoogle.com While direct studies on this compound are not extensively documented, the known properties of similar C7-C12 secondary alcohol esters of cyclohexanecarboxylic acid suggest its significant potential in this area. google.com These esters are known to enhance the flexibility of PVC and can be used in plastisol formulations to improve processability. google.com

The incorporation of cyclohexanecarboxylate plasticizers can lead to flexible PVC compounds with enhanced low-temperature flexibility and improved resistance to outdoor aging, including better UV stability. google.com This makes them suitable for a range of applications, from outdoor materials to consumer goods. The research in this field focuses on developing alternative, potentially safer and more effective plasticizers compared to traditionally used phthalates.

A key area of investigation is the migration of plasticizers out of the polymer matrix, which can affect the material's properties over time and have environmental implications. Research on cyclohexanedicarboxylate plasticizers indicates a focus on reducing this migration. epo.org It is plausible that this compound could offer favorable performance in this regard due to its molecular weight and structure.

Below is a table summarizing the potential applications of this compound in polymer science based on research into related compounds.

| Property | Potential Application in Polymer Science |

| Plasticizing Effect | Enhancing the flexibility and workability of polymers like PVC. |

| Processability | Improving the handling and molding of plastisol formulations. |

| Low-Temperature Flexibility | Maintaining material flexibility in cold environments. |

| UV Stability | Increasing the resistance of materials to degradation from sunlight. |

| Low Volatility | Potentially reducing plasticizer migration from the polymer matrix. |

Role in Fragrance Chemistry Research Beyond Sensory Perception

In the realm of fragrance chemistry, esters are well-known for their characteristic fruity and floral scents. While the specific odor profile of this compound is not widely reported, related compounds such as heptyl acetate (B1210297) and heptyl butyrate (B1204436) are utilized for their pleasant fruity aromas. chemimpex.comchemicalbull.com Heptyl acetate, for instance, is used to impart pear and juicy fruit notes in fragrance compositions. scentree.co Heptyl alcohol itself is a precursor in the formulation of various scents, including apple, apricot, and citrus notes. acmechem.com

Based on its structural components, it can be inferred that this compound would likely possess a fruity, possibly with waxy or fatty undertones, aroma. Its relatively high molecular weight would suggest a lower volatility compared to smaller esters, potentially making it a valuable component as a middle or base note in fragrance formulations, contributing to the longevity of the scent.

The table below outlines the likely sensory characteristics and potential research applications of this compound in fragrance chemistry.

| Aspect | Description |

| Anticipated Odor Profile | Fruity, potentially with waxy, fatty, or slightly floral undertones. |

| Potential Role in Fragrance | Could serve as a middle or base note due to its likely lower volatility. |

| Research Focus | Investigating its performance as a scent fixative and its ability to modify and blend fragrance accords. |

Development of Novel Formulations for Research Applications

While specific research applications for formulations containing this compound are not extensively documented, its properties suggest several potential uses. Its ester nature and the presence of both a non-polar cyclohexyl ring and a moderately long alkyl chain give it an amphiphilic character, which could be exploited in various formulations.

For instance, it could be investigated as a specialty solvent or a component in solvent systems for specific chemical reactions or extractions. Its low polarity and relatively high boiling point would make it suitable for high-temperature reactions or for dissolving non-polar compounds. In the context of materials science, it could be a component in coatings, lubricants, or other formulations where its plasticizing and film-forming properties might be beneficial.

In analytical chemistry, this compound could potentially be used as an internal standard in chromatographic techniques due to its stability and distinct retention time. Furthermore, in the broader field of chemical research, it could serve as a model compound for studying the physical and chemical properties of cyclohexanecarboxylate esters.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Predictive Modeling for Olfactory Properties: AI algorithms can be trained on vast datasets of chemical structures and their corresponding scent profiles. chemicalbull.comscimplify.com This allows for the prediction of the olfactory characteristics of new molecules, such as Heptyl Cyclohexanecarboxylate (B1212342), even before they are synthesized. This predictive capability can streamline the creative process, enabling perfumers and flavorists to explore a wider range of possibilities. chemicalbull.com

Generative Models for Novel Fragrance Design: Generative AI can propose entirely new chemical structures with desired scent profiles. trackmind.com By learning the complex relationships between molecular features and odor, these models can generate innovative fragrance and flavor compounds that may not be discovered through traditional methods.

Optimization of Formulations: Machine learning can be employed to optimize the composition of fragrance and flavor formulations. By analyzing consumer preference data and the chemical interactions between different ingredients, AI can help create more successful and appealing products. chemicalbull.comtrackmind.com One pioneering example is Symrise's Philyra, an AI system that analyzes millions of fragrance formulas to generate novel scent combinations. chemicalbull.com

| AI/ML Application | Description | Potential Impact on Heptyl Cyclohexanecarboxylate |

| Predictive Olfactory Modeling | Using algorithms to forecast the scent characteristics of a molecule based on its structure. | Faster screening of potential derivatives with desirable fragrance notes. |

| Generative Molecular Design | AI creates new chemical structures with targeted scent profiles. | Discovery of novel cyclohexanecarboxylate esters with unique and valuable aromas. |

| Formulation Optimization | Machine learning algorithms analyze data to perfect the blend of ingredients in a final product. | Enhanced performance and consumer appeal of products containing this compound. |

Sustainable Synthesis and Green Chemistry Principles Applied to Cyclohexanecarboxylate Production

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of cyclohexanecarboxylates is an area where these principles can be effectively applied.

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thereby reducing waste. acs.org For esterification reactions, this involves optimizing conditions to achieve high conversion and selectivity.

Use of Renewable Feedstocks: Research is focused on utilizing renewable resources, such as biomass-derived alcohols and carboxylic acids, for the synthesis of esters. rsc.orgresearchgate.net This reduces the reliance on petrochemicals.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones as they are used in smaller amounts and can often be recycled. acs.org Research into novel, more efficient, and environmentally benign catalysts for esterification is a key area of focus. sophim.com

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure reduces energy consumption. organic-chemistry.org

| Green Chemistry Principle | Application in Cyclohexanecarboxylate Production |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. acs.org |

| Renewable Feedstocks | Utilizing starting materials derived from biological sources instead of fossil fuels. rsc.orgresearchgate.net |

| Catalysis | Employing catalysts to increase reaction efficiency and reduce waste, with a focus on reusable and non-toxic options. acs.orgsophim.com |

| Energy Efficiency | Optimizing reaction conditions to lower energy consumption, for instance, by using microwave-assisted synthesis. organic-chemistry.orgresearchgate.net |

Interdisciplinary Research with Biological and Environmental Sciences

The interaction of fragrance and flavor compounds with biological systems and the environment is a growing area of research.

Biodegradability and Environmental Fate: Understanding the biodegradation pathways of esters like this compound is crucial for assessing their environmental impact. nih.gov Research in this area informs the design of more environmentally friendly compounds.

Biocatalysis: The use of enzymes to catalyze the synthesis of esters is a promising green chemistry approach. astrazeneca.com Biocatalysis can offer high selectivity and operate under mild reaction conditions. astrazeneca.com

Sensory Science and Neurobiology: Interdisciplinary research is exploring the mechanisms by which fragrance molecules interact with olfactory receptors and how the brain perceives scent. This knowledge can be used to design fragrances with specific emotional or physiological effects.

Addressing Challenges in Complex Matrix Analysis and Ultra-Trace Detection

The accurate analysis of fragrance and flavor compounds in complex products is a significant challenge for quality control and research. alwsci.comgrasse-perfumery.com

Complex Mixtures: Fragrance and flavor formulations can contain hundreds of different compounds. alwsci.com Advanced analytical techniques are needed to separate and identify each component.

Matrix Interference: The presence of other substances in a product, such as fats and proteins in food, can interfere with the analysis of volatile compounds. alwsci.com

Trace Level Detection: Many important aroma compounds are present at very low concentrations. alwsci.com Highly sensitive analytical methods are required for their detection and quantification. alwsci.comshimadzu.com

Modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are instrumental in addressing these challenges. shimadzu.comresearchgate.net Innovations in sample preparation, such as solid-phase microextraction (SPME), and the development of more sensitive detectors are ongoing areas of research.

| Analytical Challenge | Description | Relevant Techniques |

| Complex Mixtures | The presence of numerous chemical components in a single sample. alwsci.com | High-resolution gas chromatography, comprehensive two-dimensional gas chromatography (GCxGC). |

| Matrix Interference | Non-volatile components in a sample hindering the analysis of volatile compounds. alwsci.com | Headspace analysis, solid-phase microextraction (SPME), solvent extraction. |

| Ultra-Trace Detection | The need to identify and quantify substances present at very low concentrations. alwsci.com | Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS). researchgate.net |

Q & A

Q. What are the standard synthetic routes for heptyl cyclohexanecarboxylate, and how can reaction efficiency be assessed?

this compound can be synthesized via esterification of cyclohexanecarboxylic acid with heptanol using acid catalysts (e.g., sulfuric acid) or via transesterification of methyl cyclohexanecarboxylate with heptanol. Reaction efficiency is typically monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to track ester formation and by calculating yields post-purification. For example, analogous ester syntheses (e.g., methyl cyclohexanecarboxylate) involve thionyl chloride activation of the carboxylic acid, followed by alcohol coupling .

Q. How is the molecular structure of this compound characterized in research settings?

Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify alkyl chain integration (heptyl group δ ~1.2–1.6 ppm) and ester carbonyl resonance (δ ~170 ppm).

- IR : Ester C=O stretching at ~1740 cm⁻¹ and C-O-C stretching at ~1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 226.36 (CHO) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

- Storage : In airtight containers away from oxidizers, with temperature control to prevent degradation .

Q. How is this compound used as a model compound in lipid or polymer studies?

Its ester functionality and long alkyl chain make it suitable for:

- Simulating lipid bilayer interactions in membrane permeability assays.

- Studying ester hydrolysis kinetics under enzymatic or acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound synthesis yields?

- Catalyst Screening : Test Lewis acids (e.g., BF-etherate) or immobilized enzymes for selectivity.

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene).

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress .

Q. What advanced analytical techniques resolve ambiguities in spectral data for this compound derivatives?

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the cyclohexane ring or heptyl chain.

- X-ray Crystallography : Confirm stereochemistry of crystalline derivatives.

- High-Resolution MS : Differentiate isomers with identical nominal masses .

Q. How does computational modeling predict the physicochemical properties of this compound?

- QSPR Models : Estimate logP (octanol-water partition coefficient) for bioavailability predictions.

- Molecular Dynamics : Simulate interactions with lipid membranes or polymer matrices.

- DFT Calculations : Analyze electronic properties of the ester group for reactivity studies .

Q. What strategies address contradictions in reported bioactivity data for this compound analogs?

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC values in enzyme inhibition).

- Batch Reproducibility : Verify purity (>95% by HPLC) and storage conditions to rule out degradation artifacts.

- Structure-Activity Relationships (SAR) : Systematically modify the cyclohexane or heptyl moieties to isolate bioactive regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.